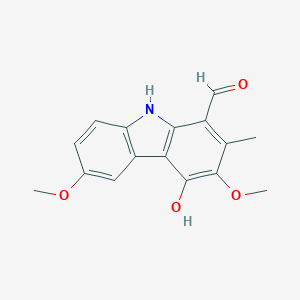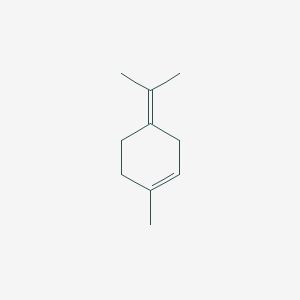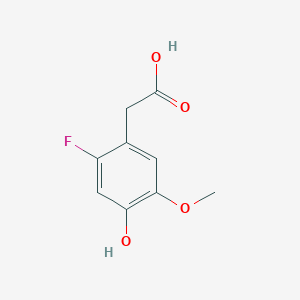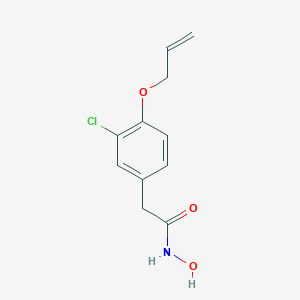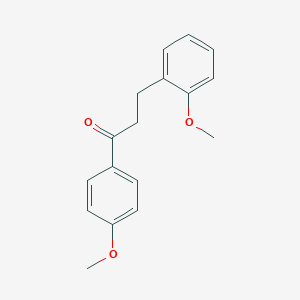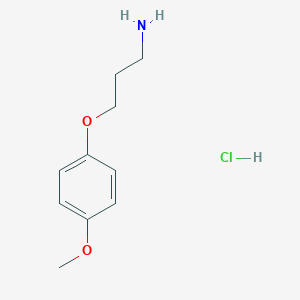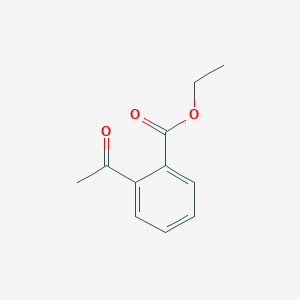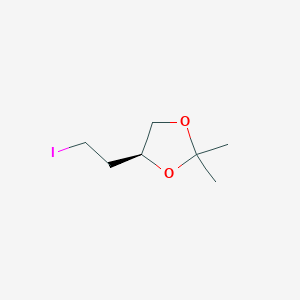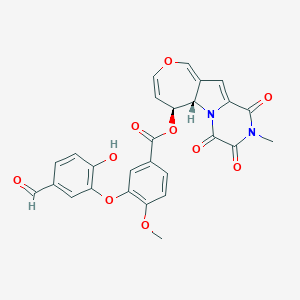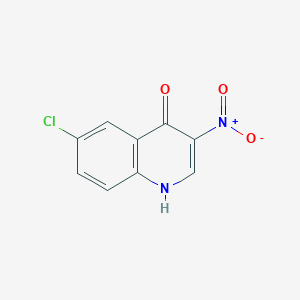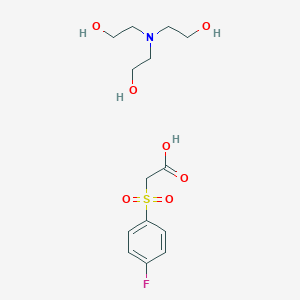
Tris-(2-hydroxyethyl)ammonium 4-fluorophenylsulfonylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris-(2-hydroxyethyl)ammonium 4-fluorophenylsulfonylacetate, also known as THAFA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research. THAFA is a quaternary ammonium salt that is synthesized through a simple and efficient method.
Mécanisme D'action
Tris-(2-hydroxyethyl)ammonium 4-fluorophenylsulfonylacetate inhibits PKC activity by binding to the regulatory domain of the enzyme, which prevents its translocation to the cell membrane and subsequent activation. This mechanism of action is unique compared to other PKC inhibitors, which typically target the catalytic domain of the enzyme. Tris-(2-hydroxyethyl)ammonium 4-fluorophenylsulfonylacetate has been shown to be highly selective for PKC, with minimal off-target effects on other kinases.
Effets Biochimiques Et Physiologiques
Tris-(2-hydroxyethyl)ammonium 4-fluorophenylsulfonylacetate has been shown to have a wide range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of insulin signaling. In cancer cells, Tris-(2-hydroxyethyl)ammonium 4-fluorophenylsulfonylacetate has been shown to inhibit cell growth and induce apoptosis through the inhibition of PKC activity. In diabetic models, Tris-(2-hydroxyethyl)ammonium 4-fluorophenylsulfonylacetate has been shown to improve insulin sensitivity and glucose uptake by modulating the activity of PKC in skeletal muscle and adipose tissue.
Avantages Et Limitations Des Expériences En Laboratoire
Tris-(2-hydroxyethyl)ammonium 4-fluorophenylsulfonylacetate has several advantages for lab experiments, including its high selectivity for PKC, reversible inhibition of enzyme activity, and simple synthesis method. However, Tris-(2-hydroxyethyl)ammonium 4-fluorophenylsulfonylacetate also has some limitations, including its limited solubility in aqueous solutions and potential toxicity at high concentrations. Additionally, Tris-(2-hydroxyethyl)ammonium 4-fluorophenylsulfonylacetate may not be suitable for studying the role of PKC isoforms that are not regulated by the regulatory domain.
Orientations Futures
There are several future directions for Tris-(2-hydroxyethyl)ammonium 4-fluorophenylsulfonylacetate research, including the development of more potent and selective PKC inhibitors, the exploration of Tris-(2-hydroxyethyl)ammonium 4-fluorophenylsulfonylacetate's potential as a therapeutic agent for cancer and diabetes, and the investigation of its effects on other cellular processes beyond PKC regulation. Additionally, the use of Tris-(2-hydroxyethyl)ammonium 4-fluorophenylsulfonylacetate in combination with other PKC inhibitors or chemotherapy agents may enhance its therapeutic efficacy and reduce potential toxicity. Overall, Tris-(2-hydroxyethyl)ammonium 4-fluorophenylsulfonylacetate is a promising compound that has the potential to advance our understanding of PKC regulation and its role in disease pathogenesis.
Méthodes De Synthèse
Tris-(2-hydroxyethyl)ammonium 4-fluorophenylsulfonylacetate can be synthesized through a one-step reaction between 4-fluorophenylsulfonylacetate and tris-(2-hydroxyethyl)amine in the presence of a base catalyst. The reaction is carried out in anhydrous acetonitrile at room temperature, and the product is obtained in high yield and purity. The synthesis method is simple, efficient, and cost-effective, making Tris-(2-hydroxyethyl)ammonium 4-fluorophenylsulfonylacetate a promising candidate for large-scale production.
Applications De Recherche Scientifique
Tris-(2-hydroxyethyl)ammonium 4-fluorophenylsulfonylacetate has been widely used in scientific research due to its ability to selectively and reversibly inhibit the activity of protein kinase C (PKC). PKC is a family of serine/threonine kinases that play a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of PKC activity has been implicated in the pathogenesis of many diseases, including cancer, diabetes, and cardiovascular diseases. Tris-(2-hydroxyethyl)ammonium 4-fluorophenylsulfonylacetate has been shown to inhibit the activity of PKC in a dose-dependent manner, making it a valuable tool for studying the role of PKC in disease pathogenesis.
Propriétés
Numéro CAS |
102582-92-3 |
|---|---|
Nom du produit |
Tris-(2-hydroxyethyl)ammonium 4-fluorophenylsulfonylacetate |
Formule moléculaire |
C14H22FNO7S |
Poids moléculaire |
367.39 g/mol |
Nom IUPAC |
2-[bis(2-hydroxyethyl)amino]ethanol;2-(4-fluorophenyl)sulfonylacetic acid |
InChI |
InChI=1S/C8H7FO4S.C6H15NO3/c9-6-1-3-7(4-2-6)14(12,13)5-8(10)11;8-4-1-7(2-5-9)3-6-10/h1-4H,5H2,(H,10,11);8-10H,1-6H2 |
Clé InChI |
WTTBAZUHLKDGJP-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1F)S(=O)(=O)CC(=O)O.C(CO)N(CCO)CCO |
SMILES canonique |
C1=CC(=CC=C1F)S(=O)(=O)CC(=O)O.C(CO)N(CCO)CCO |
Synonymes |
4-fluorophenylsulfonylacetic acid tris(2-hydroxyethylammonium) FPS-THEA tris-(2-hydroxyethyl)ammonium 4-fluorophenylsulfonylacetate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



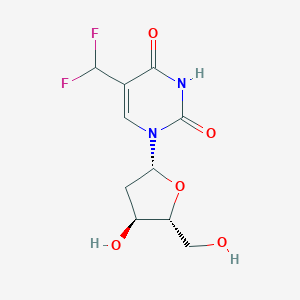
![(2S)-5-amino-2-[[(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13,16-dibenzyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoic acid](/img/structure/B10123.png)
![4-[4-(Methoxycarbonyl)phenyl]benzoic acid](/img/structure/B10126.png)
